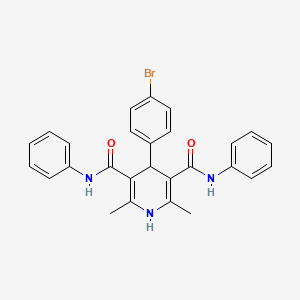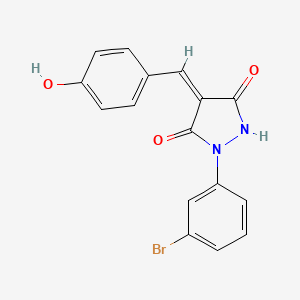![molecular formula C28H28ClN3O4 B11624812 Diethyl 4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11624812.png)
Diethyl 4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (phew, that’s a mouthful!) is a complex organic compound with the following chemical formula:
C28H28ClN3O4
. Let’s break it down:Diethyl: Refers to the ethyl groups (C2H5) attached to the nitrogen atoms.
4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]: Describes the pyrazole ring system with substituents—a phenyl group and a chlorophenyl group.
2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Indicates the dihydropyridine core with carboxylate groups.
Méthodes De Préparation
Industrial Production: Industrial-scale production methods are proprietary and closely guarded by manufacturers. These methods likely involve optimized processes to achieve high yields and purity.
Analyse Des Réactions Chimiques
Reactivity:
Oxidation and Reduction: The compound may undergo redox reactions due to its functional groups (e.g., carbonyl groups).
Substitution: The chlorophenyl group can participate in substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example, oxidizing agents (e.g., KMnO4) or reducing agents (e.g., NaBH4) may be used.
Major Products: The major products formed during reactions with Diethyl 4-[3-(4-chlorophenyl)-1-phenyl-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate would vary based on the reaction type. Detailed studies are needed to identify specific products.
Applications De Recherche Scientifique
This compound has diverse applications:
Chemistry: It serves as a building block for designing novel molecules.
Biology: Researchers explore its interactions with biological targets.
Medicine: Investigations focus on potential therapeutic effects.
Industry: It may find use in materials science or catalysis.
Mécanisme D'action
The exact mechanism remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further studies are essential to unravel its mode of action.
Comparaison Avec Des Composés Similaires
and diethyl 4-(4-chlorophenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate . These compounds share structural features but differ in substituents and ring systems.
Propriétés
Formule moléculaire |
C28H28ClN3O4 |
|---|---|
Poids moléculaire |
506.0 g/mol |
Nom IUPAC |
diethyl 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C28H28ClN3O4/c1-5-35-27(33)23-17(3)30-18(4)24(28(34)36-6-2)25(23)22-16-32(21-10-8-7-9-11-21)31-26(22)19-12-14-20(29)15-13-19/h7-16,25,30H,5-6H2,1-4H3 |
Clé InChI |
PPKURVBHXAGUOP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OCC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z)-6-benzyl-2-({3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11624731.png)
![N-[2-(Benzylsulfanyl)ethyl]-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide](/img/structure/B11624734.png)
![4-[4-(Benzyloxy)phenyl]-2-(methylsulfanyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11624739.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide](/img/structure/B11624742.png)

![3-(2,2-dichloroethenyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,2-dimethylcyclopropane-1-carboxamide](/img/structure/B11624766.png)
![(4Z)-5-(4-chlorophenyl)-4-(1-hydroxyethylidene)-1-[3-(morpholin-4-yl)propyl]pyrrolidine-2,3-dione](/img/structure/B11624771.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B11624778.png)

![N-[(4-chlorophenyl)sulfonyl]-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11624789.png)
![2-[[2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)thio]-1-oxoethyl]amino]-4-methylpentanoic acid methyl ester](/img/structure/B11624792.png)

![(2Z)-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11624805.png)
![Diethyl 4-[(2,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11624816.png)
